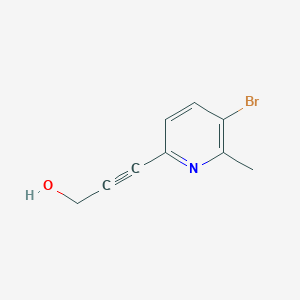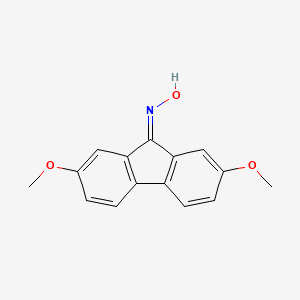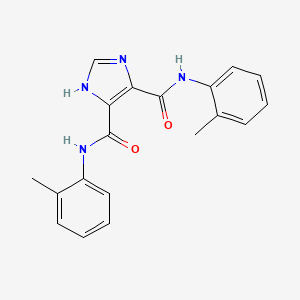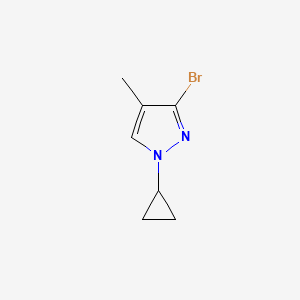
12-(4-Methylphenyl)dodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(4-Methylphenyl)dodecanoic acid is a derivative of dodecanoic acid, also known as lauric acid. This compound features a dodecanoic acid backbone with a 4-methylphenyl group attached to the 12th carbon. It is a member of the fatty acid family and exhibits unique chemical and biological properties due to its structural modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-Methylphenyl)dodecanoic acid typically involves the alkylation of dodecanoic acid with 4-methylphenyl derivatives. One common method includes the Friedel-Crafts alkylation reaction, where dodecanoic acid reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 12-(4-Methylphenyl)dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: 12-(4-Carboxyphenyl)dodecanoic acid.
Reduction: 12-(4-Methylphenyl)dodecanol.
Substitution: 12-(4-Nitrophenyl)dodecanoic acid or 12-(4-Sulfonylphenyl)dodecanoic acid.
Applications De Recherche Scientifique
12-(4-Methylphenyl)dodecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 12-(4-Methylphenyl)dodecanoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Lauric Acid (Dodecanoic Acid): The parent compound, known for its antimicrobial properties.
12-(4-Nitrophenyl)dodecanoic Acid: A derivative with enhanced antimicrobial activity due to the presence of a nitro group.
12-(4-Sulfonylphenyl)dodecanoic Acid:
Uniqueness: 12-(4-Methylphenyl)dodecanoic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
23293-68-7 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
12-(4-methylphenyl)dodecanoic acid |
InChI |
InChI=1S/C19H30O2/c1-17-13-15-18(16-14-17)11-9-7-5-3-2-4-6-8-10-12-19(20)21/h13-16H,2-12H2,1H3,(H,20,21) |
Clé InChI |
AIPKSBIXXCQYOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-{(2Z)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11710272.png)


![2,16-Dinitro-6,7,9,10,12,13,20,21-octahydro-5,8,11,14,19,22-hexaoxa-dibenzo[a,g] cyclooctadecene](/img/structure/B11710298.png)

![1-(3,4-dimethoxyphenyl)-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]methanimine](/img/structure/B11710309.png)

![2-(3-bromophenyl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11710315.png)
![N-[(2,4,6-tri-tert-butylphenyl)carbamothioyl]benzamide](/img/structure/B11710328.png)
![N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11710336.png)


![ethyl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11710370.png)

